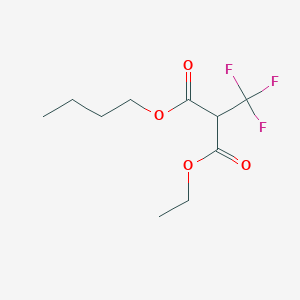![molecular formula C18H21ClO3 B14500051 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol CAS No. 64819-49-4](/img/structure/B14500051.png)
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-3-hydroxypropyl chloride with 4-(2-propan-2-yl)phenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can be compared with other similar compounds, such as:
4-{2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl}phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-{2-[4-(2-Chloro-3-methoxypropoxy)phenyl]propan-2-yl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
64819-49-4 |
|---|---|
Molekularformel |
C18H21ClO3 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
4-[2-[4-(2-chloro-3-hydroxypropoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H21ClO3/c1-18(2,13-3-7-16(21)8-4-13)14-5-9-17(10-6-14)22-12-15(19)11-20/h3-10,15,20-21H,11-12H2,1-2H3 |
InChI-Schlüssel |
XZOSDBGNYSPREI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




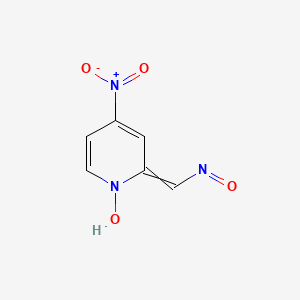
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
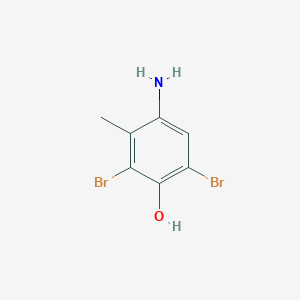
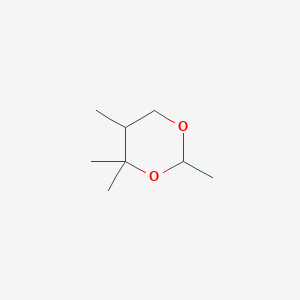

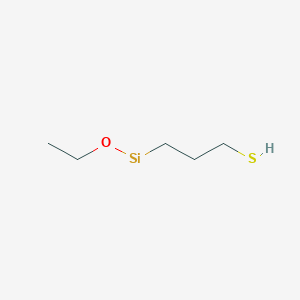
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
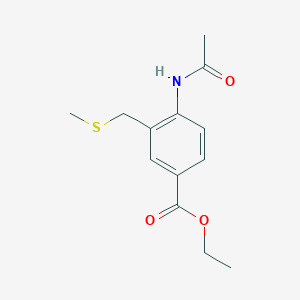
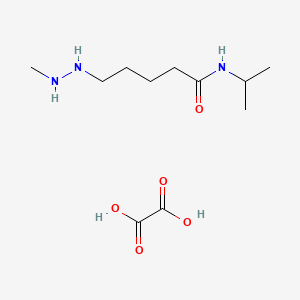
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
